Methyl 4-amino-3,5-diiodobenzoate
Description
Significance within Halogenated Aromatic Compound Research
The presence of two iodine atoms on the benzene (B151609) ring of Methyl 4-amino-3,5-diiodobenzoate is of considerable significance in the study of halogenated aromatic compounds. Iodoarenes, or aromatic iodides, are highly prized as synthetic intermediates, primarily because the carbon-iodine bond is the most reactive among the halogens for participating in a wide array of transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com This reactivity allows for the facile introduction of new functional groups and the construction of intricate molecular architectures.
The di-iodo substitution pattern on this compound offers specific advantages. The two iodine atoms can potentially be substituted in a stepwise or simultaneous manner, providing a pathway to symmetrically or asymmetrically substituted products. The electronic effects of the iodine atoms, combined with the amino and ester groups, influence the reactivity of the aromatic ring, making it a subject of interest for mechanistic studies in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The strategic placement of heavy iodine atoms also makes such compounds useful in fields like X-ray crystallography for phasing purposes due to their strong scattering properties.
Overview of Aminobenzoate Derivatives in Synthetic Chemistry
Aminobenzoate derivatives, with aminobenzoic acid as the parent structure, are a cornerstone of synthetic chemistry, serving as foundational materials for pharmaceuticals, dyes, and polymers. mdpi.com The bifunctional nature of these molecules, containing both an amino group and a carboxylic acid (or its ester derivative), allows for a diverse range of chemical transformations. mdpi.comnih.gov
In synthetic chemistry, aminobenzoate derivatives are key starting materials for producing a multitude of more complex structures. The amino group can be acylated, alkylated, or transformed into a diazonium salt, which is a gateway to numerous other functionalities. The carboxyl group, often in its ester form for protection and solubility, can be hydrolyzed, reduced, or converted to an amide. This versatility makes aminobenzoate derivatives, including this compound, indispensable tools for medicinal chemists and material scientists aiming to create novel molecules with specific functions. nih.govtandfonline.com The rigid aromatic core of these derivatives also serves as a scaffold to which various functional groups can be attached in a well-defined spatial arrangement. nih.govacs.org
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇I₂NO₂ |
| Molecular Weight | 402.96 g/mol |
| CAS Number | 131755-87-8 |
| Physical Form | Solid |
| Boiling Point | 442.2 ± 45.0 °C at 760 mmHg |
| Density | 2.319 ± 0.06 g/cm³ |
| Storage | 4°C, protect from light |
Data sourced from references acs.orgmyskinrecipes.comsigmaaldrich.com
Detailed Research Findings
Research into this compound has primarily focused on its synthesis and its utility as a chemical intermediate.
Synthesis
The most common method for synthesizing this compound involves the direct iodination of Methyl 4-aminobenzoate (B8803810). This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent such as iodine monochloride (ICl). The reaction is generally performed in a suitable solvent like dichloromethane. The amino group on the starting material is a strong activating group and directs the incoming iodine electrophiles to the ortho positions. Due to this strong activation, di-iodination occurs readily to yield the desired product. A similar synthetic strategy is employed for its ethyl ester counterpart, Ethyl 4-amino-3,5-diiodobenzoate. chemicalbook.com
Applications in Synthesis
As a synthetic intermediate, this compound is a versatile building block. The key to its utility lies in the reactivity of its functional groups:
Substitution of Iodine Atoms: The iodine atoms can be replaced by other groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryls, alkynyl-substituted aromatics, and arylamines, respectively.
Modification of the Amino Group: The primary amino group can undergo standard transformations such as acylation, alkylation, or diazotization followed by Sandmeyer reactions.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other carboxylic acid derivatives.
This multifunctionality allows chemists to use this compound as a scaffold to build a wide range of more elaborate molecules for various research applications.
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental for understanding the structure-property relationships of a compound.
Although a dedicated crystallographic study for this compound was not found, detailed X-ray diffraction data are available for structurally similar compounds, including methyl 4-amino-3-methylbenzoate and ethyl 4-amino-3,5-difluorobenzoate. researchgate.netnih.gov These analogues share the core 4-aminobenzoate structure, with substitutions at the 3 and 5 positions of the benzene ring.
For instance, the crystal structure of methyl 4-amino-3-methylbenzoate reveals a monoclinic crystal system with the space group P21/c. researchgate.netresearchgate.net Similarly, ethyl 4-amino-3,5-difluorobenzoate has been studied, providing valuable data on the impact of halogen substitution on the crystal packing. nih.gov The presence of heavy iodine atoms in this compound is expected to significantly influence its crystal packing due to their large size and potential for halogen bonding.
A summary of the crystallographic data for a relevant analogue, methyl 4-amino-3-methylbenzoate, is presented in the table below.
| Compound | Methyl 4-amino-3-methylbenzoate |
| Chemical Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) ** | 98.14 (3) |
| Volume (ų) ** | 829.4 (3) |
| Z | 4 |
| Data obtained from the crystallographic study of methyl 4-amino-3-methylbenzoate. researchgate.net |
Based on the analysis of its structural analogues, the molecule of this compound is expected to have a largely planar conformation. The benzene ring, the amino group, and the carboxylate group are likely to be nearly coplanar to maximize resonance stabilization.
In methyl 4-amino-3-methylbenzoate, the methyl and amino groups attached to the benzene ring are found to lie in the plane of the ring. researchgate.netresearchgate.net A slight torsion is observed around the C-C bond connecting the ester group to the benzene ring. For instance, in methyl 4-amino-3-methylbenzoate, an intramolecular C—H···O hydrogen bond leads to the formation of a five-membered ring that is nearly coplanar with the benzene ring, with a small dihedral angle between them. researchgate.netresearchgate.net
For this compound, the bulky iodine atoms at the 3 and 5 positions would likely introduce some steric strain, which might lead to minor deviations from planarity. The key torsion angles to consider would be those involving the C-N bond of the amino group and the C-C bond of the methyl ester group relative to the plane of the benzene ring.
Hydrogen bonds are expected to be a dominant feature in the crystal structure of this compound. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.
In the crystal structure of methyl 4-amino-3-methylbenzoate, intermolecular N—H···O hydrogen bonds link the molecules into chains. researchgate.netresearchgate.net It is highly probable that similar N—H···O hydrogen bonding networks are present in the crystal lattice of this compound, organizing the molecules into one- or two-dimensional arrays.
Aromatic rings in adjacent molecules can interact through π-stacking, which contributes to the stability of the crystal structure. In methyl 4-amino-3-methylbenzoate, the molecules are stacked along the b-axis, suggesting the presence of π-π interactions between the benzene rings of neighboring molecules. researchgate.net The presence of electron-withdrawing iodine atoms on the benzene ring of this compound could influence the nature and strength of these π-stacking interactions.
A key and distinguishing feature of the supramolecular assembly of this compound would be the presence of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. iucr.org
The iodine atoms in this compound are excellent candidates for forming halogen bonds. They can interact with the carbonyl oxygen or the amino nitrogen of neighboring molecules. These I···O or I···N interactions can play a significant role in directing the crystal packing and reinforcing the supramolecular architecture, potentially leading to the formation of extended networks. iucr.org The interplay between hydrogen bonding and halogen bonding would be a critical factor in determining the final crystal structure.
Elucidation of Supramolecular Assembly and Intermolecular Interactions
Crystal Packing Arrangements and Polymorphism Studies
The solid-state architecture of this compound is defined by its crystal packing and potential for polymorphism, which are influenced by intermolecular forces. While a specific, comprehensive crystallographic study for this exact compound is not widely published, its structural characteristics can be inferred from its synthesis byproducts and studies of analogous molecules.
The synthesis of this compound often yields needle-like yellow crystals. chemicalbook.com This morphology suggests an ordered packing arrangement in the crystal lattice. The crystal structure of halogenated benzoates is heavily influenced by hydrogen bonding and, in the case of heavier halogens like iodine, by halogen bonding.
Studies on similar fluorinated compounds, such as ethyl 4-amino-3,5-difluorobenzoate, show that molecules in the crystal are connected by N—H···O hydrogen bonds, forming chains or more complex networks. iucr.orgnih.gov Additionally, π-stacking interactions between the phenyl rings contribute to the stability of the crystal lattice. iucr.orgnih.gov It is highly probable that this compound adopts a similar packing motif, with strong N—H···O hydrogen bonds forming between the amino group of one molecule and the carbonyl oxygen of the ester group of an adjacent molecule.
The presence of bulky iodine atoms at the ortho-positions to the amino group introduces significant steric hindrance. This bulkiness can cause the molecule to adopt a non-planar conformation, a phenomenon observed in similarly substituted molecules like diethyl 4,4′-diazenediylbis(3,5-diiodobenzoate). iucr.orgnih.gov This twisting of the functional groups relative to the benzene ring would impact the efficiency of crystal packing.
Polymorphism, the ability of a compound to crystallize in more than one form, is a possibility for this molecule. Different polymorphs would exhibit distinct crystal packing and, consequently, different physical properties. While no specific polymorphism studies on this compound are documented, research on related compounds like 4-amino-2-nitroacetanilide has shown that conformational differences, particularly regarding intramolecular hydrogen bonding, can lead to different crystalline forms with distinct colors. researchgate.net A similar investigation into this compound could reveal multiple polymorphic forms.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. The two protons on the benzene ring (H-2 and H-6) are chemically equivalent and appear as a single signal. The protons of the amino group and the methyl ester group also give rise to distinct signals.
Based on reported data, the spectral assignments are as follows: chemicalbook.com
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic (H-2, H-6) | ~8.28 | Singlet (s) | 2H |
| Amino (-NH₂) | ~5.04 | Broad Singlet (s, br) | 2H |
| Methyl (-OCH₃) | ~3.84 | Singlet (s) | 3H |
| Carbon | Predicted Chemical Shift (δ) in ppm | Notes |
| C=O (Ester) | 165-170 | Carbonyl carbon, deshielded. |
| C4 (-NH₂) | 145-150 | Attached to the electron-donating amino group. |
| C1 (-COOCH₃) | 125-130 | Quaternary carbon attached to the ester group. |
| C2, C6 | 135-140 | Aromatic CH, deshielded by adjacent iodine. |
| C3, C5 (-I) | 80-90 | Attached to iodine, significantly shielded by the heavy atom effect. |
| -OCH₃ | 50-55 | Methyl carbon of the ester. |
Chemical Shift Analysis and Correlation with Electronic Effects and Steric Environment
The observed chemical shifts are directly related to the electronic and steric environment of the nuclei.
Electronic Effects: The amino group (-NH₂) is a strong electron-donating group, which would typically shield the aromatic protons and carbons. However, the two large iodine atoms are strongly electron-withdrawing through induction, which deshields the adjacent aromatic protons (H-2, H-6), causing their signal to appear downfield at ~8.28 ppm. chemicalbook.com In the ¹³C spectrum, the carbons directly bonded to iodine (C-3, C-5) are significantly shielded due to the "heavy atom effect," resulting in an upfield shift.
Steric Environment: The bulky iodine atoms ortho to the amino group create a sterically hindered environment. This steric compression can influence the conformation of the amino and ester groups, potentially affecting the extent of conjugation with the aromatic ring and causing slight variations in chemical shifts.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Fundamental Vibrational Modes
The vibrational spectrum of this compound is characterized by the modes of its functional groups: the amino group, the methyl ester, and the di-iodinated benzene ring. The key vibrational modes are assigned as follows:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectrum | Description |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman | Two distinct bands characteristic of a primary amine. |
| C-H Aromatic Stretch | 3050 - 3150 | IR, Raman | Stretching of the C-H bonds on the benzene ring. |
| C-H Aliphatic Stretch | 2850 - 3000 | IR, Raman | Stretching of the C-H bonds in the methyl group. |
| C=O Ester Stretch | 1700 - 1730 | IR (Strong) | A very strong and sharp absorption due to the carbonyl group. |
| N-H Bending (Scissoring) | 1590 - 1650 | IR | In-plane bending of the amino group. |
| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman | Multiple bands from the stretching of the benzene ring framework. |
| C-O Ester Stretch | 1100 - 1300 | IR | Two bands corresponding to C-C(=O)-O and O-CH₃ stretching. |
| C-N Stretch | 1250 - 1350 | IR | Stretching of the bond between the ring and the amino group. |
| C-I Stretch | 500 - 600 | IR, Raman (Strong) | Stretching of the carbon-iodine bonds, appearing in the low-frequency region. |
The presence of heavy iodine atoms results in low-frequency C-I stretching modes, which are often strong in the Raman spectrum. Analysis of these fundamental modes via both IR and Raman spectroscopy provides complementary information for a comprehensive structural confirmation.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVDOGOGDWWOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400240 | |
| Record name | methyl 4-amino-3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131755-87-8 | |
| Record name | methyl 4-amino-3,5-diiodobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20400240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3,5-diiodobenzoate | |
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Spectroscopic and Structural Characterization of Methyl 4 Amino 3,5 Diiodobenzoate
Spectroscopic Signatures of Functional Groups and Molecular Symmetry
The arrangement of substituents on the benzene (B151609) ring in Methyl 4-amino-3,5-diiodobenzoate results in a specific molecular symmetry that influences its spectroscopic output, particularly in NMR spectroscopy. The molecule possesses a C2v point group symmetry. This symmetry arises from a C2 rotation axis along the C1-C4 axis of the benzene ring and two vertical mirror planes. One mirror plane lies within the plane of the molecule, and the other is perpendicular to it, bisecting the C2-C3 and C5-C6 bonds. This symmetry makes the two aromatic protons chemically equivalent, as well as the two iodine atoms and the carbon atoms to which they are attached.
The spectroscopic analysis of this compound reveals distinct signals corresponding to its various functional groups. The interpretation of these spectra is fundamental to confirming the compound's structure.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing iodo and methyl ester groups. Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent and thus exhibit a single signal.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5–8.5 | Singlet (s) | 2H |
| Amino (-NH₂) | Broad signal | Singlet (s) | 2H |
| Methyl (-OCH₃) | ~3.8–4.0 | Singlet (s) | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of this compound simplifies the spectrum, as chemically equivalent carbons will produce a single signal.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165-170 |
| Aromatic C-NH₂ | ~145-150 |
| Aromatic C-H | ~130-135 |
| Aromatic C-COOCH₃ | ~120-125 |
| Aromatic C-I | ~90-95 |
| Methyl (-OCH₃) | ~50-55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300-3500 |
| Carbonyl (C=O) | Stretching | 1700-1730 |
| Aromatic (C=C) | Stretching | 1550-1650 |
| C-N | Stretching | 1250-1350 |
| C-O (Ester) | Stretching | 1100-1300 |
| C-I | Stretching | 500-600 |
Mass Spectrometry (MS)
Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3,5 Diiodobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For Methyl 4-amino-3,5-diiodobenzoate, such calculations would provide deep insights into its behavior at the atomic level.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for analyzing the electronic structure of molecules. These methods can determine electron distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions.
While direct DFT or ab initio studies on this compound are not readily found, research on similar aromatic compounds provides a framework for what to expect. For instance, DFT calculations on related aminobenzoate derivatives are used to understand the influence of different substituents on the benzene (B151609) ring. The presence of two large, electron-donating iodine atoms at the 3 and 5 positions, along with the amino group at the 4-position and the methyl ester at the 1-position, would significantly influence the electronic landscape of the molecule. The iodine atoms, through halogen bonding, and the amino group, through hydrogen bonding, would play a key role in the molecule's interactions.
Theoretical calculations are highly effective in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For a molecule like this compound, key parameters include bond lengths, bond angles, and dihedral angles.
Based on studies of similar compounds, such as Methyl 4-amino-3-methylbenzoate, the benzene ring is expected to be largely planar. researchgate.net The amino group and the methyl C atom attached to the ring are also likely to lie in the plane of the ring. researchgate.net A significant conformational aspect would be the orientation of the methyl ester group relative to the benzene ring. There is likely a low energy barrier for rotation around the C1-C(O) bond, leading to different conformations. The planarity of the molecule can be influenced by intramolecular hydrogen bonding. For example, in Methyl 4-amino-3-methylbenzoate, an intramolecular C-H...O hydrogen bond results in a nearly coplanar five-membered ring. researchgate.net A similar interaction might be possible in the diiodo- compound, influencing its preferred conformation.
Table 1: Predicted Conformational Data based on Analogous Compounds
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Benzene Ring | Planar | General for substituted benzenes |
| Amino Group | Coplanar with the ring | Study on Methyl 4-amino-3-methylbenzoate researchgate.net |
| Ester Group Orientation | Rotational freedom around C-C(O) bond | General for benzoate (B1203000) esters |
| Intramolecular Bonding | Potential for C-H...O or N-H...O interactions | Analogy with related crystal structures researchgate.net |
Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
While experimental ¹H NMR data for this compound is available from chemical suppliers, detailed theoretical calculations are not published. chemicalbook.com Theoretical calculations for the related 4-Amino-3,5-diiodobenzoic acid exist, which can provide a basis for comparison. chemicalbook.com DFT calculations on similar molecules, like 4-methyl-3-nitrobenzoic acid, have shown that computed vibrational frequencies, when scaled, can match well with experimental FTIR and FT-Raman spectra. scirp.orgresearchgate.net This suggests that a similar approach for this compound would yield accurate predictions of its vibrational modes.
Table 2: Available Experimental Spectroscopic Data for this compound
| Spectrum Type | Data Availability | Source |
| ¹H NMR | Available | ChemicalBook chemicalbook.com |
| ¹³C NMR | Not readily available | |
| IR | Not readily available | |
| MS | Not readily available |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and intermolecular interactions of molecules over time, providing a more dynamic picture than static quantum chemical calculations.
The conformational landscape of a molecule describes all its possible shapes and their relative energies. A potential energy surface (PES) is a mathematical representation of this landscape. For this compound, a PES scan would typically involve rotating the C-O bond of the ester group and the C-N bond of the amino group to identify the most stable conformers and the energy barriers between them. This type of analysis is crucial for understanding how the molecule might behave in different environments, such as in solution or within a protein binding site. While specific studies on this molecule are absent, the general principles of PES scans are well-established in computational chemistry. uni-muenchen.de
In the solid state, molecules arrange themselves in a repeating three-dimensional pattern known as a crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular interactions. For this compound, key interactions would include hydrogen bonds from the amino group (N-H...O), and halogen bonds from the iodine atoms (C-I...O or C-I...N).
Table 3: Expected Intermolecular Interactions in Solid this compound
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Amino (N-H) and Carbonyl (C=O) | Primary driver of molecular association |
| Halogen Bonding | Iodine and Carbonyl Oxygen/Amino Nitrogen | Significant contribution to packing due to iodine's properties |
| π-π Stacking | Benzene Rings | Contributes to the stability of the crystal lattice |
Based on the available search results, there are no specific scholarly articles or detailed research findings concerning the computational chemistry and theoretical investigations of this compound. The search did not yield data on its electronic structure analysis (HOMO-LUMO, charge distribution) or predictive modeling for synthesis and derivatization.
Therefore, it is not possible to generate the requested article with the specified content and data tables.
Strategic Applications As a Synthetic Precursor and Chemical Scaffold
Building Block for Complex Organic Molecules
The structural framework of Methyl 4-amino-3,5-diiodobenzoate, with its distinct reactive points, establishes it as a powerful scaffold for constructing intricate organic structures. Chemists can leverage the differential reactivity of the amino, ester, and iodo groups to build complex molecular architectures through sequential and controlled synthetic steps.
This compound is an ideal starting material for creating highly substituted benzoic acid derivatives. The two iodine atoms are particularly significant as they can be readily replaced by a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 3 and 5 positions of the benzene (B151609) ring.
For instance, a double Suzuki-Miyaura coupling reaction with arylboronic acids can yield complex terphenyl or other biaryl structures. The amino group can be acylated, alkylated, or diazotized to introduce further diversity, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide or ester bond formations. This modular approach enables the synthesis of a vast library of compounds from a single, readily available precursor. The synthesis of the parent compound itself is typically achieved through the iodination of methyl 4-aminobenzoate (B8803810) using reagents like iodine monochloride. chemicalbook.com
Table 1: Potential Cross-Coupling Reactions for a Related Scaffold This table illustrates representative Suzuki-Miyaura coupling reactions that could be applied to diiodoaromatic scaffolds like this compound to generate advanced derivatives.
| Reactant (Boronic Acid/Ester) | Catalyst System (Example) | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3,5-Diphenyl-4-aminobenzoate derivative |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3,5-Bis(4-methoxyphenyl)-4-aminobenzoate derivative |
| Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 3,5-Di(thiophen-2-yl)-4-aminobenzoate derivative |
| 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | Pd(PPh₃)₄, K₂CO₃ | 3,5-Divinyl-4-aminobenzoate derivative |
The rigid structure and the presence of two symmetrically placed reactive sites (the iodine atoms) make this compound a compelling candidate for constructing macrocycles and other supramolecular assemblies. By reacting the diiodo-scaffold with bifunctional linkers under high-dilution conditions, chemists can synthesize large ring structures. For example, a double Sonogashira coupling with a di-alkyne could produce a rigid, shape-persistent macrocycle.
Furthermore, the amino group can be modified to introduce hydrogen-bonding motifs or coordination sites, facilitating self-assembly into more complex, non-covalently linked supramolecular structures. These ordered assemblies are of great interest in host-guest chemistry, molecular recognition, and the development of molecular sensors. The pre-organized orientation of the functional groups on the benzoic acid core can enhance binding affinities and selectivities in these applications.
Role in the Development of Functional Materials
The same chemical reactivity that makes this compound a valuable synthetic precursor also allows for its use in creating functional materials with tailored properties. Its derivatives can be incorporated into polymers, frameworks, and photoactive systems.
This compound can serve as a monomer for synthesizing novel polymers. Polycondensation reactions, such as poly-coupling reactions involving the two iodine atoms, can lead to the formation of linear polymers with aromatic backbones. The properties of these polymers can be tuned by co-polymerization with other monomers or by post-polymerization modification of the amino group.
After hydrolysis of the methyl ester to a carboxylic acid, the resulting 4-amino-3,5-diiodobenzoic acid becomes a suitable candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. researchgate.net The difunctional nature of the diiodo-acid linker could coordinate with metal centers to form robust, porous frameworks. nih.gov The presence of iodine atoms within the MOF pores could offer unique functionalities, such as enhanced gas adsorption selectivity or sites for post-synthetic modification.
A significant application of this compound is its use as a precursor for photoswitchable molecules, particularly azobenzene (B91143) derivatives. chemicalbook.com The primary amino group on the ring can be readily converted into a diazonium salt. This salt can then undergo an azo coupling reaction with an electron-rich aromatic partner (like phenol (B47542) or aniline) to form the characteristic -N=N- double bond of an azobenzene.
The resulting diiodo-substituted azobenzene can function as a molecular switch, reversibly isomerizing between its stable trans and metastable cis forms upon irradiation with light of specific wavelengths. The heavy iodine atoms can significantly influence the photophysical properties of the azobenzene system, potentially affecting the absorption spectra, the quantum yields of isomerization, and the thermal relaxation rate of the cis isomer. These tailored properties are crucial for applications in optical data storage, molecular machines, and photopharmacology.
Table 2: Generalized Synthesis of a Diiodo-Azobenzene Derivative
| Step | Reagents & Conditions | Intermediate/Product |
| 1. Diazotization | This compound, NaNO₂, aq. HCl, 0-5 °C | Methyl 4-diazonium-3,5-diiodobenzoate chloride |
| 2. Azo Coupling | Phenol, NaOH, 0-5 °C | Methyl 4-((4-hydroxyphenyl)diazenyl)-3,5-diiodobenzoate |
Contributions to Advanced Analytical Probes and Methodologies
The unique elemental composition of this compound makes it a valuable platform for developing advanced probes for analytical and diagnostic purposes. The presence of iodine is particularly advantageous for radio-imaging applications.
The non-radioactive iodine atoms on the molecule can be substituted with radioactive isotopes of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I), through isotopic exchange or de-novo synthesis. The resulting radiolabeled compound can be used as a tracer in nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT). By attaching this radiolabeled scaffold to a biologically active molecule (e.g., a peptide, antibody, or small molecule drug), researchers can visualize the distribution and track the behavior of that molecule within a living organism in real-time. This provides invaluable information in drug development, disease diagnosis, and biomedical research. The core structure can be further modified to create multimodal probes, for example, by incorporating a fluorescent tag, allowing for correlation between nuclear and optical imaging methods.
Design and Synthesis of Probes for Spectroscopic and Mass Spectrometric Applications
The unique structural characteristics of this compound make it a candidate for the development of specialized probes. The presence of two heavy iodine atoms can be exploited for applications where heavy-atom effects are desirable, such as in X-ray crystallography for phasing purposes or in certain types of spectroscopy.
Investigations into Radiolabeled Imaging Agents: The di-iodinated structure of this compound has led to its investigation as a potential precursor for radiolabeled compounds, particularly for use in imaging studies. The stable iodine atoms can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, although specific, widely adopted probes based on this exact molecule are not extensively documented in mainstream literature. The general synthetic strategy would involve the diazotization of the amino group, followed by a Sandmeyer-type reaction with a radioactive iodide salt.
Potential in Mass Spectrometry: In the realm of mass spectrometry, molecules with a distinct isotopic signature or high mass defect are valuable as tags or labels. The two iodine atoms in this compound give it a very characteristic and easily identifiable mass signature, which could theoretically be used in quantitative proteomics or metabolomics. A derivative of this compound could be designed to react with specific functional groups in biomolecules, thereby introducing the di-iodo-benzoyl moiety as a mass tag. However, specific reagents based on this scaffold for such applications are still in a conceptual or early developmental stage.
Table 1: Predicted Mass Spectrometric Adducts of this compound
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 403.86391 |
| [M+Na]⁺ | 425.84585 |
| [M-H]⁻ | 401.84935 |
| [M+NH₄]⁺ | 420.89045 |
| [M+K]⁺ | 441.81979 |
This data is predictive and serves to illustrate the mass spectrometric characteristics of the parent compound.
Development of Modified Reagents for Enhanced Detection or Structural Elucidation Techniques
The reactivity of the amino and iodo groups on the this compound scaffold allows for its derivatization into modified reagents for various bioanalytical techniques.
Arylation Reagents: this compound can serve as an arylation reagent in cross-coupling reactions. The iodine atoms can be substituted with other organic moieties through transition-metal-catalyzed reactions, such as Suzuki or Sonogashira couplings. This allows for the synthesis of a wide array of substituted aromatic compounds. While this is a general application of aryl iodides, the presence of the amino and ester groups on this specific molecule allows for further synthetic manipulations, making it a useful starting material for the synthesis of custom ligands, inhibitors, or probes.
Precursors to Photoaffinity Labels: A common strategy in chemical biology is the use of photoaffinity labels to study biomolecule interactions. These reagents typically contain a photoreactive group, a targeting moiety, and a reporter tag. The amino group of this compound could be readily converted into a photoreactive diazirine or azide. Furthermore, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a targeting molecule or a reporter tag (like biotin (B1667282) or a fluorescent dye). The di-iodo-benzoyl core would serve as the central scaffold of such a multifunctional probe. While theoretically sound, the development of specific, named reagents from this precursor is not yet a common practice.
Table 2: Key Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Position | Potential Reactions for Reagent Development |
|---|---|---|
| Amino (-NH₂) | 4 | Diazotization, Acylation, Alkylation, Conversion to Azide/Diazirine |
| Iodo (-I) | 3, 5 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) |
Future Research Directions and Emerging Opportunities for Methyl 4 Amino 3,5 Diiodobenzoate
Exploration of Novel and Sustainable Synthetic Routes
The conventional synthesis of Methyl 4-amino-3,5-diiodobenzoate typically involves the direct iodination of Methyl 4-aminobenzoate (B8803810) using reagents like iodine monochloride. chemicalbook.com While effective, this method presents opportunities for the development of more sustainable and environmentally benign alternatives. Future research is anticipated to focus on several key areas to enhance the green credentials of its production.
One promising avenue is the exploration of enzymatic halogenation . Halogenase enzymes, found in various organisms, have demonstrated the ability to regioselectively halogenate aromatic compounds under mild conditions. researchgate.netmanchester.ac.ukacs.org The use of these biocatalysts could offer a greener pathway to this compound, minimizing the use of harsh reagents and solvents. manchester.ac.ukacs.org Specifically, flavin-dependent halogenases are a well-characterized class of enzymes capable of such transformations. nih.gov Research into identifying or engineering specific halogenases that can efficiently di-iodinate the Methyl 4-aminobenzoate substrate is a key future direction.
Furthermore, the development of green chemistry methodologies is crucial. This includes the use of less hazardous solvents, alternative activating agents, and processes that reduce energy consumption and waste generation. mdpi.commdpi.com For instance, iodine-catalyzed reactions promoted by molecular oxygen represent a more sustainable approach to halogenation, with water often being the only byproduct. organic-chemistry.org Electrochemical methods, where iodine(I) is generated in situ, also present a promising green alternative for aromatic iodination. acs.orgnih.gov
Another area of investigation is the development of novel catalytic systems . This could involve the use of solid-supported catalysts for easier separation and recycling, or the design of organocatalysts that can facilitate the iodination process under milder conditions. organic-chemistry.org For example, disulfide-catalyzed electrophilic iodination has been shown to be effective for electron-rich aromatic compounds. organic-chemistry.org
The table below summarizes potential sustainable synthetic approaches for this compound.
| Synthetic Approach | Key Features | Potential Advantages |
| Enzymatic Halogenation | Use of halogenase enzymes (e.g., flavin-dependent halogenases). researchgate.netnih.gov | High regioselectivity, mild reaction conditions, reduced waste. manchester.ac.ukacs.org |
| Green Chemistry Methods | Iodine-catalyzed reactions with oxygen as an oxidant; electrochemical synthesis. organic-chemistry.orgacs.orgnih.gov | Use of cheaper and safer reagents, atom economy, reduced environmental impact. mdpi.comorganic-chemistry.org |
| Novel Catalysis | Heterogeneous catalysts, organocatalysis (e.g., disulfide-catalyzed). organic-chemistry.org | Catalyst recyclability, milder reaction conditions, high efficiency. organic-chemistry.org |
Development of Advanced Functional Materials Based on its Scaffold
The unique structural features of this compound, including the presence of amino and iodo functionalities, make it an attractive building block for the creation of advanced functional materials.
A significant area of future research lies in the development of novel polymers and organic semiconductors . Halogenated organic compounds are known to be valuable in the field of organic electronics, with halogenation influencing the energy levels and charge transport properties of the resulting materials. researchgate.net The di-iodo substitution in this compound can be exploited to tune the electronic properties of polymers derived from it, potentially leading to new materials for applications in transistors, solar cells, and light-emitting diodes.
The table below outlines potential functional materials derived from this compound.
| Material Class | Potential Applications | Key Structural Contribution |
| Polymers/Organic Semiconductors | Field-effect transistors, solar cells, light-emitting diodes. | Halogenation influences electronic properties. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing. researchgate.netmdpi.com | Amino group for metal coordination; iodine for functional tuning. nih.govnih.govfrontiersin.org |
Interdisciplinary Research Synergies Between Computational and Experimental Chemistry
The synergy between computational and experimental chemistry is set to revolutionize the discovery and development of new materials and synthetic methods related to this compound. solubilityofthings.comnih.gov
Computational chemistry offers powerful tools for predicting molecular properties, reaction mechanisms, and material characteristics before they are synthesized in the lab. pharmiweb.com This in silico approach can significantly accelerate the research process by identifying promising candidates and guiding experimental design. pharmiweb.com For instance, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of this compound and predict the properties of materials derived from it. acs.orgillinoisstate.edu Computational models can also be used to screen for optimal conditions for sustainable synthetic routes, reducing the number of experiments required. pharmiweb.com
The integration of computational predictions with experimental validation creates a powerful feedback loop. nih.govyoutube.com Computational results can guide experimentalists towards the most promising synthetic targets and reaction conditions, while experimental findings provide crucial data to refine and improve the accuracy of computational models. lbl.gov This collaborative approach is particularly valuable in the design of novel functional materials, where the vastness of the chemical space makes a purely experimental approach time-consuming and resource-intensive. nih.gov High-throughput computational screening, for example, can identify potential MOF structures incorporating this compound with desired properties, which can then be targeted for synthesis. lbl.gov
The table below highlights the synergistic roles of computational and experimental chemistry in advancing research on this compound.
| Research Area | Computational Chemistry Contribution | Experimental Chemistry Contribution | Synergistic Outcome |
| Sustainable Synthesis | Modeling reaction pathways, predicting catalyst performance. acs.org | Synthesis and characterization of new catalysts and reaction conditions. organic-chemistry.orgorganic-chemistry.org | Accelerated development of efficient and green synthetic methods. |
| Functional Materials Design | Predicting electronic and structural properties of polymers and MOFs. researchgate.netillinoisstate.edu | Synthesis and characterization of novel materials. nih.govnih.gov | Rational design and discovery of materials with tailored properties. |
| Mechanistic Understanding | Elucidating reaction mechanisms and intermolecular interactions. acs.orgillinoisstate.edu | Spectroscopic and crystallographic analysis of intermediates and products. chemicalbook.com | Deeper insights into structure-property relationships. |
Q & A
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (70:30) .
- ¹H/¹³C NMR : Key signals include ester methyl groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
- Elemental Analysis : Confirm iodine content (~65.2% theoretical) via inductively coupled plasma mass spectrometry (ICP-MS) .
What metabolic pathways are relevant for Methyl 4-amino,3,5-diiodobenzoate in pharmacological studies?
Advanced
In vitro models (e.g., liver microsomes) reveal phase II metabolism via methylation of the hydroxyl group (if hydrolyzed to the free acid) and deiodination. Cross-species variations exist: primates and humans show similar methylation rates, while rodents favor glucuronidation . Use LC-MS to track metabolites like 4-amino-3,5-diiodobenzoic acid and methylated derivatives.
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced
Single-crystal X-ray diffraction with SHELX-90 software enables precise structural determination. Phase annealing methods improve resolution for large structures (>100 atoms) by optimizing negative quartet relations. Hydrogen bonding patterns (e.g., N–H⋯O interactions) and iodine’s heavy atom effect enhance data quality .
What computational methods predict the reactivity of this compound in drug design?
Advanced
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking studies assess binding affinity to targets like thyroid hormone receptors, leveraging iodine’s van der Waals interactions .
How should researchers handle safety concerns related to this compound?
Q. Basic
- Toxicity : Avoid inhalation; use fume hoods due to potential iodine release.
- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent oxidation .
- Disposal : Treat with sodium thiosulfate to neutralize iodine residues before disposal.
How to address contradictory data in synthetic yields reported across studies?
Advanced
Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (DMSO) improve iodination efficiency vs. ethanol .
- Catalyst loading : Higher Pd concentrations (>0.1 mol%) may reduce steric hindrance effects in cross-coupling .
- Purification methods : Column chromatography (silica gel, CH₂Cl₂/EtOAc) vs. recrystallization impacts recovery rates .
What in vitro assays evaluate the biological activity of this compound derivatives?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
